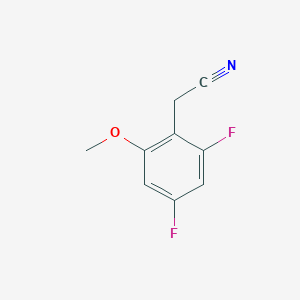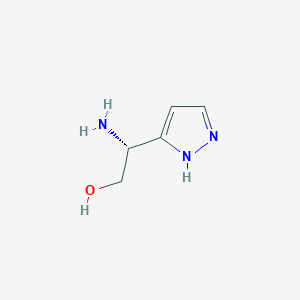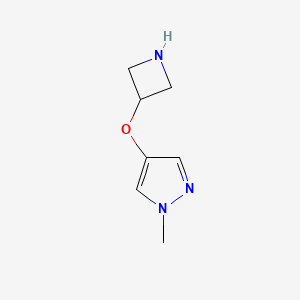
2-(3,5-Dichloropyridin-2-yl)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Dichloropyridin-2-yl)-2-methylpropanoic acid is an organic compound with the molecular formula C8H7Cl2NO2 It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 3rd and 5th positions of the pyridine ring and a methylpropanoic acid group at the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,5-dichloropyridine with a suitable alkylating agent under controlled conditions to introduce the methylpropanoic acid group . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium acetate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(3,5-Dichloropyridin-2-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atoms in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
2-(3,5-Dichloropyridin-2-yl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2-(3,5-Dichloropyridin-2-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The chlorine atoms in the pyridine ring can form strong interactions with biological molecules, potentially inhibiting enzyme activity or altering cellular pathways. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
2-(3,5-Dichloropyridin-2-yl)sulfonyl]acetic acid: Similar in structure but contains a sulfonyl group instead of a methylpropanoic acid group.
Fluorinated Pyridines: These compounds have fluorine atoms instead of chlorine, which can alter their chemical and biological properties.
Uniqueness
2-(3,5-Dichloropyridin-2-yl)-2-methylpropanoic acid is unique due to its specific substitution pattern on the pyridine ring and the presence of the methylpropanoic acid group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C9H9Cl2NO2 |
|---|---|
Peso molecular |
234.08 g/mol |
Nombre IUPAC |
2-(3,5-dichloropyridin-2-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C9H9Cl2NO2/c1-9(2,8(13)14)7-6(11)3-5(10)4-12-7/h3-4H,1-2H3,(H,13,14) |
Clave InChI |
DSAZMIQHRGZLFD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=C(C=C(C=N1)Cl)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)morpholine](/img/structure/B13593467.png)

